molecular formula C8H10Br2ClN B13457902 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

Cat. No.: B13457902
M. Wt: 315.43 g/mol
InChI Key: HHAOAHKUEOUGGJ-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9Br2N·HCl. It is a derivative of ethanamine, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride typically involves the bromination of phenylethylamine. The reaction is carried out by treating phenylethylamine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 4 positions on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The bromination reaction is conducted in large reactors with precise control over the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethan-1-amine hydrochloride
  • 2-(4-Bromophenyl)ethan-1-amine hydrochloride
  • 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.43 g/mol

IUPAC Name

2-(2,4-dibromophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H

InChI Key

HHAOAHKUEOUGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CCN.Cl

Origin of Product

United States

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